molecular formula C15H17NOS B5453411 N-(1,1-dimethyl-2-phenylethyl)-2-thiophenecarboxamide

N-(1,1-dimethyl-2-phenylethyl)-2-thiophenecarboxamide

Cat. No.: B5453411
M. Wt: 259.4 g/mol
InChI Key: YKGPGDIXJFSCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,1-dimethyl-2-phenylethyl)acetamide” is a chemical compound with the linear formula C12H17NO . It has a molecular weight of 191.275 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(1,1-dimethyl-2-phenylethyl)acetamide” is represented by the linear formula C12H17NO .


Physical and Chemical Properties Analysis

“N-(1,1-dimethyl-2-phenylethyl)acetamide” has a predicted boiling point of 354.6±21.0 °C and a predicted density of 0.984±0.06 g/cm3 . Its pKa is predicted to be 16.47±0.46 .

Safety and Hazards

Sigma-Aldrich provides this product to researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

As this compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential applications in future research .

Properties

IUPAC Name

N-(2-methyl-1-phenylpropan-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-15(2,11-12-7-4-3-5-8-12)16-14(17)13-9-6-10-18-13/h3-10H,11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGPGDIXJFSCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.